![molecular formula C4H2BrN3S B1518548 2-Bromoimidazo[2,1-b][1,3,4]tiadiazol CAS No. 1137142-58-5](/img/structure/B1518548.png)

2-Bromoimidazo[2,1-b][1,3,4]tiadiazol

Descripción general

Descripción

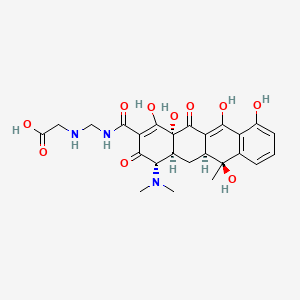

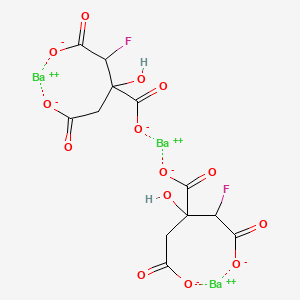

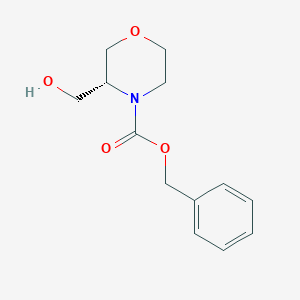

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C4H2BrN3S. It has a molecular weight of 204.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in solid form .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles has been reported in several studies . One method involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide . Another method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with chloroacetaldehyde .Molecular Structure Analysis

The molecular structure of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is represented by the InChI code1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H . This indicates that the molecule consists of a bromine atom attached to an imidazo[2,1-b][1,3,4]thiadiazole ring . Chemical Reactions Analysis

The reactivity of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole towards various electrophilic reagents has been studied . For example, it has been used in palladium-catalyzed amination reactions . Additionally, it has been involved in the synthesis of various derivatives through electrophilic substitution reactions .Physical And Chemical Properties Analysis

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a solid at room temperature . It has a molecular weight of 204.05 and a lipophilicity log Po/w (iLOGP) of 1.69 . It is soluble in water, with a solubility of 0.234 mg/ml .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de 2-Bromoimidazo[2,1-b][1,3,4]tiadiazol han sido ampliamente estudiados por sus propiedades antimicrobianas. Estos compuestos han mostrado efectividad contra una variedad de cepas bacterianas, incluyendo Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa y Escherichia coli . La capacidad de inhibir el crecimiento de estos microorganismos hace que estos derivados sean valiosos en el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos.

Agentes Anti-Tuberculosos

La lucha contra la tuberculosis (TB) se ha visto reforzada por la síntesis de derivados de imidazo[2,1-b][1,3,4]tiadiazol. Estos compuestos han demostrado una actividad anti-tuberculosa significativa, particularmente contra la cepa Mycobacterium tuberculosis H37Rv . Su potencial como agentes anti-TB es crítico, considerando la carga mundial de la TB y la necesidad de tratamientos más efectivos.

Propiedades Anticancerígenas

La investigación ha indicado que ciertos derivados de this compound poseen actividades anticancerígenas. Se han preparado a partir de diversos aldehídos y ácidos carboxílicos, lo que ha llevado a la formación de anillos imidazo[2,1-b][1,3,4]tiadiazol fusionados con posibles aplicaciones en el tratamiento del cáncer . La exploración de estos compuestos en oncología podría conducir a terapias novedosas para varios tipos de cáncer.

Efectos Antiinflamatorios y Analgésicos

Los derivados de this compound se han sintetizado y evaluado por sus actividades antiinflamatorias y analgésicas. Algunos derivados han mostrado una mejor actividad antiinflamatoria en comparación con medicamentos estándar como el diclofenaco, sin exhibir actividad ulcerogénica . Esto sugiere su posible uso en el desarrollo de medicamentos antiinflamatorios y analgésicos más seguros.

Actividades Depresoras y Estimulantes del SNC

Se ha informado que los compuestos que contienen la unidad 1,3,4-tiadiazol, incluidos los derivados de imidazo[2,1-b][1,3,4]tiadiazol, exhiben actividades depresoras y estimulantes del sistema nervioso central (SNC) . Estas propiedades podrían aprovecharse para el desarrollo de nuevos fármacos dirigidos a diversos trastornos del SNC.

Aplicaciones Herbicidas y Agrícolas

Las propiedades herbicidas de los derivados de this compound los convierten en candidatos para su uso en agricultura. Potencialmente, pueden desarrollarse en nuevos herbicidas que controlen el crecimiento de las malas hierbas, contribuyendo así a una mayor productividad agrícola .

Mecanismo De Acción

Target of Action

It has been reported that similar compounds have shown strong antifungal activity and high selectivity for the test fungus candida albicans .

Mode of Action

It is known that the compound is synthesized through a multi-step process that begins with the cyclization of aminothiourea with carboxylic acid to yield 2-amino[1,3,4]thiadiazole .

Biochemical Pathways

It is known that similar compounds have shown strong antifungal activity, suggesting that they may interfere with the biochemical pathways essential for the growth and reproduction of fungi .

Pharmacokinetics

It is known that the compound has a molecular weight of 20405 , which may influence its bioavailability.

Result of Action

It has been reported that similar compounds have shown strong antifungal activity , suggesting that they may inhibit the growth and reproduction of fungi at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability and efficacy.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHCFWOCRFEOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656275 | |

| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137142-58-5 | |

| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)